molecular formula C23H24N2O3 B1144103 N-FMOC-2,8-diazaspiro[4.5]decan-3-one CAS No. 1312457-10-5

N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B1144103
CAS No.: 1312457-10-5
M. Wt: 376.44826
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Description

N-FMOC-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. This structural motif is known to impart significant conformational rigidity and stability to the molecule, making it an attractive scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-FMOC-2,8-diazaspiro[4.5]decan-3-one typically involves the formation of the spirocyclic core followed by the introduction of the FMOC (fluorenylmethyloxycarbonyl) protecting group. One common synthetic route involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the spirocyclic core. The FMOC group is then introduced using FMOC chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for the cyclization step and automated systems for the introduction of the FMOC group. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-FMOC-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The FMOC group can be removed under basic conditions, and other substituents can be introduced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate for deprotection of the FMOC group.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the FMOC group.

Scientific Research Applications

N-FMOC-2,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in combinatorial chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-FMOC-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to enzymes and receptors with high affinity, potentially inhibiting their activity. This can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-FMOC-2,8-diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:

    2,8-Diazaspiro[4.5]decan-1-one: Similar spirocyclic core but lacks the FMOC protecting group.

    Spiro[4.5]decan-3-one: Lacks the diaza (nitrogen-containing) moiety, resulting in different chemical properties and biological activities.

    Spiro[4.5]decan-1,3-dione:

The uniqueness of this compound lies in its combination of the spirocyclic core with the FMOC protecting group, which imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

1312457-10-5

Molecular Formula

C23H24N2O3

Molecular Weight

376.44826

Synonyms

N-FMOC-2,8-diazaspiro[4.5]decan-3-one

Origin of Product

United States

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